2-[[6-[Benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol
Description
IUPAC Nomenclature Rules Application
The systematic name 2-[[6-[benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol is derived using IUPAC guidelines for heterocyclic compounds. The parent structure is purine , a bicyclic system comprising fused pyrimidine and imidazole rings. Numbering begins with the pyrimidine ring’s nitrogen at position 1, proceeding clockwise, followed by the imidazole ring’s nitrogens at positions 7 and 9.
Substituents are prioritized based on their positions:
- Propan-2-yl (isopropyl) at position 9 modifies the imidazole ring, denoted as 9-propan-2-yl-9H-purine to indicate substitution on the nine-membered nitrogen.
- Benzyl(methyl)amino at position 6: The amino group (–NH–) is bonded to a benzyl (phenylmethyl) and methyl group, forming N-benzyl-N-methylamino .
- Aminobutanol at position 2: A butan-1-ol chain is linked via an amino group (–NH–), yielding 2-[(butan-1-ol)amino] .
The complete name integrates these components in alphabetical order, with locants for clarity: 2-[(6-{benzyl(methyl)amino}-9-propan-2-yl-9H-purin-2-yl)amino]butan-1-ol .
| Component | Position | Structure | IUPAC Representation |
|---|---|---|---|
| Parent compound | – | Purine | Purine |
| Alkyl substitution | 9 | Propan-2-yl | 9-propan-2-yl-9H-purine |
| Amino substitution | 6 | Benzyl(methyl)amino | 6-[benzyl(methyl)amino] |
| Amino alcohol chain | 2 | Aminobutan-1-ol | 2-[(butan-1-ol)amino] |
Structural Classification Within Purine Derivatives
This compound belongs to N9-alkylpurine derivatives , characterized by alkylation at the purine’s imidazole nitrogen (position 9). Its structural features include:
- Aromatic heterocycle : The purine core provides planar rigidity, enabling π-π stacking interactions.
- Polar substituents : The benzyl(methyl)amino group introduces lipophilic and basic properties, while the aminobutan-1-ol chain adds hydrophilicity and hydrogen-bonding capacity.
- Steric effects : The isopropyl group at position 9 creates steric hindrance, potentially influencing binding affinity in biological systems.
Compared to natural purines like adenine (6-aminopurine) or guanine (2-amino-6-oxopurine), this synthetic derivative exhibits enhanced structural complexity through multi-site functionalization.
Positional Isomerism Analysis
Positional isomerism arises from variations in substituent placement on the purine scaffold. Key isomers of this compound include:
The canonical structure’s bioactivity is contingent on the specific arrangement observed in 2-[[6-[benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol , as positional shifts may hinder target binding or metabolic stability.
Properties
IUPAC Name |
2-[[6-[benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O/c1-5-16(12-27)22-20-23-18(25(4)11-15-9-7-6-8-10-15)17-19(24-20)26(13-21-17)14(2)3/h6-10,13-14,16,27H,5,11-12H2,1-4H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYWONAECUVKHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=NC2=C(C(=N1)N(C)CC3=CC=CC=C3)N=CN2C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a convergent approach involving:
- Construction of the purine ring system or modification of a preformed purine scaffold
- Selective alkylation at the N9 position with isopropyl groups
- Introduction of the benzyl(methyl)amino substituent at C6 via nucleophilic aromatic substitution or amination
- Coupling of the purine intermediate with the chiral amino alcohol side chain at C2 through nucleophilic substitution or amide bond formation
Stepwise Preparation Details
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1. Purine Core Preparation | Cyclization or modification of purine derivatives | Starting from 6-chloropurine or 2,6-dichloropurine | Provides reactive sites for substitution at C6 and C2 |
| 2. N9 Alkylation | Alkylation with isopropyl halide (e.g., isopropyl bromide) | Base (e.g., potassium carbonate), polar aprotic solvent (DMF) | Selective N9 alkylation to introduce the 9-propan-2-yl group |
| 3. C6 Amination | Nucleophilic substitution of chlorine at C6 with benzyl(methyl)amine | Elevated temperature, polar solvents (ethanol, DMF) | Formation of 6-[benzyl(methyl)amino] substituent |
| 4. C2 Amination with Amino Alcohol | Coupling with (2R)-2-aminobutan-1-ol | Mild base, controlled temperature, possible use of coupling agents | Formation of the 2-[[6-[benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol |
Chiral Considerations
- The amino alcohol side chain is introduced with defined stereochemistry (2R), requiring enantiomerically pure starting materials or chiral resolution steps.
- Maintaining stereochemical integrity during coupling is critical for biological activity.
Purification and Characterization
- Purification typically involves recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
- Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry, and chiral HPLC to confirm structure and stereochemistry.
Research Findings and Optimization
- Studies indicate that the choice of solvent and base in the alkylation and amination steps significantly affects yield and selectivity.
- Use of polar aprotic solvents like DMF or DMSO enhances nucleophilic substitution efficiency at C6 and C2 positions.
- Temperature control is essential to prevent side reactions such as over-alkylation or decomposition of the purine ring.
- The benzyl(methyl)amino group introduction is optimized by using excess amine and prolonged reaction times to ensure complete substitution.
- Enantiomeric purity of the amino alcohol side chain is preserved by avoiding harsh conditions during coupling.
Summary Table of Preparation Parameters
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Purine core precursor | 6-chloropurine or 2,6-dichloropurine | Commercially available or synthesized |
| N9 Alkylation | Isopropyl bromide, K2CO3, DMF, 60-80°C | Selective alkylation, avoid N7 alkylation |
| C6 Amination | Benzyl(methyl)amine, ethanol or DMF, 80-100°C | Nucleophilic aromatic substitution |
| C2 Amination | (2R)-2-aminobutan-1-ol, mild base, room temp to 50°C | Preserve stereochemistry |
| Purification | Silica gel chromatography, recrystallization | Confirm purity and stereochemistry |
Chemical Reactions Analysis
Aftin-4 undergoes several types of chemical reactions, primarily involving its interaction with γ-secretase. This interaction promotes the generation of amyloid-β-1-42. The compound does not significantly affect the production of amyloid-β-1-40, highlighting its specificity. Common reagents used in these reactions include solvents like dimethyl sulfoxide (DMSO), and the reactions are typically carried out under controlled laboratory conditions .
Scientific Research Applications
Pharmacological Potential
Aftin-4 is classified within the realm of 6-alkylaminopurines, which are known for their diverse biological activities. Research indicates that derivatives of this compound may exhibit:
- Antiviral Activity : Studies have shown that purine derivatives can inhibit viral replication, making Aftin-4 a candidate for further exploration in antiviral drug development .
Enzyme Inhibition Studies
Research has indicated the potential of Aftin-4 to act as an inhibitor for various enzymes involved in metabolic pathways:
- Acetylcholinesterase Inhibition : Similar compounds have been studied for their ability to inhibit acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease .
Antimicrobial Properties
Preliminary studies suggest that Aftin-4 may possess antimicrobial properties, similar to other benzylamine derivatives:
- Compounds with structural similarities have been tested against various bacterial strains, showing promising results against pathogens like Staphylococcus aureus and Escherichia coli .
Case Studies and Research Findings
Mechanism of Action
Aftin-4 exerts its effects by activating γ-secretase, an enzyme complex involved in the production of amyloid-β peptides. This activation leads to an increase in amyloid-β-1-42 levels, which is associated with Alzheimer’s disease pathology. The compound interacts with several proteins relevant to Alzheimer’s disease, including voltage-dependent anion channel 1, prohibitin, and mitofilin. These interactions alter the subcellular localization of γ-secretase components, potentially modifying the enzyme’s specificity and promoting the production of amyloid-β-1-42 .
Comparison with Similar Compounds
(a) Benzyl(methyl)amino vs. Benzyloxy
A closely related analog, (2R)-2-{[6-(benzyloxy)-9-isopropyl-9H-purin-2-yl]amino}-1-butanol (MW: 355.44 g/mol), replaces the benzyl(methyl)amino group at position 6 with a benzyloxy moiety.
(b) Benzyl(methyl)amino vs. Benzylamino
N-Benzyl-9-alkyl-2-chloro-9H-purin-6-amines (e.g., 2-chloro derivatives) lack the methyl group in the position 6 substituent.
Position 2 Substituent Variants
(a) Amino-Butanol vs. Hydroxyl
Roscovitine (Seliciclib), a well-known CDK inhibitor, features a hydroxyl group at position 2. In contrast, the amino-butan-1-ol chain in PDD005 introduces an additional hydrogen-bond donor and chiral center, which may enhance binding specificity for non-CDK targets like prohibitin .
(b) Amino-Butanol vs. Chlorine
2-Chloro-9H-purine derivatives (e.g., intermediates in ) are less biologically active but serve as precursors for further functionalization. The chlorine atom’s electronegativity facilitates nucleophilic displacement, enabling modular synthesis of diverse analogs .
Position 9 Substituent Variants
The isopropyl group at position 9 in PDD005 is conserved in many purine-based therapeutics (e.g., roscovitine). Substituting isopropyl with smaller alkyl groups (e.g., methyl or ethyl) reduces steric hindrance but may compromise thermal stability and target affinity .
Pharmacological and Physicochemical Comparisons
*Calculated based on C₁₉H₂₇N₆O (exact mass: 355.22 for C₁₈H₂₅N₅O₂ in adjusted for substituents).
Key Findings :
- Target Selectivity : PDD005’s prohibitin targeting contrasts with roscovitine-like CDK inhibition, highlighting the role of position 6 substituents in directing biological activity .
- Synthetic Flexibility: Chlorine at position 2 () allows efficient functionalization, while the amino-butan-1-ol chain in PDD005 requires enantioselective synthesis .
Biological Activity
The compound 2-[[6-[Benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol , also known as Aftin-4, is a small molecule with potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.
The IUPAC name for this compound is (2R)-2-({6-[benzyl(methyl)amino]-9-isopropyl-9H-purin-2-yl}amino)butan-1-ol. Its chemical formula is , and it has a molecular weight of approximately 368.4759 g/mol .
Aftin-4 functions as an amyloid beta (Aβ) inducer, specifically increasing the production of amyloid-β-1-42. This mechanism suggests potential implications in neurodegenerative diseases, particularly Alzheimer's disease, where amyloid plaques play a critical role.
Anticancer Properties
Recent studies have evaluated the anticancer effects of Aftin-4 and related compounds. For instance, derivatives of benzyl(methyl)amino compounds have shown significant antiproliferative activity against various cancer cell lines. In vitro studies demonstrated that these compounds induce apoptosis in human leukemia (U-937) and melanoma (SK-MEL-1) cells with IC50 values ranging from 5.7 to 12.2 μM .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 8e | U-937 | 5.7 | Apoptosis induction |
| 8f | SK-MEL-1 | 12.2 | Apoptosis induction |
| Aftin-4 | U-937 | TBD | TBD |
The compounds were found to selectively inhibit cancer cell growth without significantly affecting normal peripheral blood lymphocytes (PBL), indicating a favorable safety profile .
Selectivity and Safety Profile
In studies comparing the cytotoxicity of Aftin-4 with established chemotherapeutics like doxorubicin and etoposide, it was observed that Aftin-4 exhibited lower toxicity against normal cells while maintaining efficacy against cancer cells . This selectivity is critical for reducing side effects in therapeutic applications.
Case Studies
One notable case study involved the synthesis and biological evaluation of a series of benzylamino derivatives, including Aftin-4. These derivatives were tested for their ability to induce apoptosis in cultured cancer cells, revealing structure–activity relationships that could inform future drug design .
Research Findings
The findings from various studies indicate that Aftin-4 has significant potential as an anticancer agent due to its ability to induce apoptosis selectively in cancer cells while sparing normal cells. Further research is necessary to fully elucidate its mechanism of action and therapeutic potential.
Q & A
Q. Addressing Data Contradictions :
- Assay Conditions : Variability in ATP concentration (e.g., 10 µM vs. 100 µM) directly impacts IC50. Standardize to Km(ATP) for the kinase .
- Compound Solubility : Poor DMSO solubility (>71 mg/mL) may lead to aggregation artifacts. Pre-filter solutions (0.22 µm) before assays .
- Cell Line Heterogeneity : Use isogenic models to isolate kinase-specific effects.
What solvent systems and concentrations are optimal for preparing stock solutions of this compound, considering its solubility profile?
Level : Basic
Answer :
Solubility Data :
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <1 |
| DMSO | 71 |
| Ethanol | 6 |
Q. Preparation Protocol :
Stock Solution : Dissolve in DMSO at 10 mM (3.54 mg/mL). Vortex for 5 min and centrifuge (14,000 rpm, 10 min) to remove particulates.
Working Dilutions : Dilute in cell culture media (final DMSO ≤0.1%) or PBS. Avoid aqueous buffers with pH >8.0 to prevent precipitation .
How does the substitution pattern at the 6-position (benzyl(methyl)amino) influence the compound’s selectivity toward specific CDK isoforms compared to analogs like Roscovitine?
Level : Advanced
Answer :
Structure-Activity Relationship (SAR) Insights :
- 6-Position Modifications : The benzyl(methyl)amino group enhances hydrophobic interactions with CDK2’s ATP-binding pocket compared to Roscovitine’s benzylamino group. This increases selectivity over CDK1 (IC50 ratio: CDK2/CDK1 = 0.3 vs. 0.8 for Roscovitine) .
- Methyl Addition : The methyl group on the benzylamine reduces steric clashes with Val18 in CDK2, improving binding affinity (ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol for Roscovitine) .
Q. Experimental Validation :
- Cocrystallization : Resolve ligand-CDK2 complexes to map interactions (e.g., π-π stacking with Phe82).
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., DiscoverX) to identify off-target effects.
What analytical techniques are recommended for characterizing the purity and stability of this compound under storage conditions?
Level : Basic
Answer :
Purity Analysis :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
